

# An In-Depth Technical Guide to the Chemical Structure of Trachelanthamine

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Compound of Interest		
Compound Name:	Trachelanthamine	
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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Trachelanthamine** is a naturally occurring pyrrolizidine alkaloid found in various plant species. As a member of this extensive class of secondary metabolites, it is characterized by a core necine base structure esterified with a necic acid. This guide provides a comprehensive overview of the chemical structure of **Trachelanthamine**, including its physicochemical properties, and outlines detailed experimental protocols for its isolation and characterization. Furthermore, it delves into its known biological activities and the biosynthetic pathway leading to its formation. This document is intended to serve as a technical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

# **Chemical Structure and Properties**

**Trachelanthamine** is a monoester pyrrolizidine alkaloid. Its chemical structure consists of a retronecine-type necine base, specifically (-)-trachelanthamidine, esterified with trachelanthic acid at the C-9 hydroxyl group.

Chemical Structure:

(A 2D chemical structure image of **Trachelanthamine** would be placed here in a full document)



The systematic IUPAC name for **Trachelanthamine** is [(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate[1].

# **Physicochemical Properties**

A summary of the key physicochemical properties of **Trachelanthamine** is presented in Table 1. This data is crucial for its handling, formulation, and for understanding its pharmacokinetic profile.

Property	Value	Reference
Molecular Formula	C15H27NO4	[1]
Molecular Weight	285.38 g/mol	[1]
CAS Number	14140-18-2	[1]
Appearance	(Not specified in available results)	
Melting Point	(Not specified in available results)	
Boiling Point	(Not specified in available results)	
Solubility	(Not specified in available results)	
XLogP3-AA	1.4	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	5	[1]

Table 1: Physicochemical Properties of **Trachelanthamine** 

# **Experimental Protocols**



The isolation and structural elucidation of **Trachelanthamine** involve a series of chromatographic and spectroscopic techniques. The following sections provide a generalized protocol based on standard methods for natural product chemistry.

## **Isolation and Purification of Trachelanthamine**

A general procedure for the extraction and isolation of pyrrolizidine alkaloids like **Trachelanthamine** from plant material is as follows:

#### Extraction:

- The dried and powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period or under reflux for a shorter duration.
- The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

#### Acid-Base Extraction:

- The crude extract is acidified with an aqueous acid solution (e.g., 1% H<sub>2</sub>SO<sub>4</sub>) and partitioned with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove fats and other neutral compounds.
- The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH<sub>4</sub>OH) to a pH of 9-10.
- The liberated free-base alkaloids are then extracted into an organic solvent such as chloroform or a chloroform-methanol mixture.

#### Chromatographic Purification:

- The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.
- Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).



- Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable developing solvent system and a visualizing agent (e.g., Dragendorff's reagent).
- Fractions containing **Trachelanthamine** are pooled and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

#### **Structural Characterization**

The definitive structure of **Trachelanthamine** is established through a combination of spectroscopic methods.

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of **Trachelanthamine**.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spinspin coupling. Key expected signals would include those for the methyl groups of the necic acid, the methine and methylene protons of both the necic acid and the necine base, and the exchangeable hydroxyl protons.
- ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the signals indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
- 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry of the molecule.

(A table with hypothetical <sup>1</sup>H and <sup>13</sup>C NMR chemical shift data would be presented here in a complete guide, as specific experimental data was not found in the search results.)

Mass spectrometry is used to determine the molecular weight and elemental composition of **Trachelanthamine** and to gain structural information through its fragmentation pattern.



- High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula (C<sub>15</sub>H<sub>27</sub>NO<sub>4</sub>).
- Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, the protonated molecule
  [M+H]<sup>+</sup> is selected and subjected to collision-induced dissociation (CID). The resulting
  fragment ions provide valuable structural information. Characteristic fragmentation of
  pyrrolizidine alkaloids often involves the cleavage of the ester bond and fragmentation within
  the necine base.

(A table summarizing the expected mass-to-charge ratios (m/z) and the corresponding fragment structures would be included here in a comprehensive guide, as specific fragmentation data was not available in the search results.)

# **Biological Activity and Mechanism of Action**

**Trachelanthamine** is reported to exhibit weak hypotensive and moderate M- and N-cholinolytic (anticholinergic) activities.

## **Hypotensive Activity**

The weak hypotensive effect of **Trachelanthamine** is likely due to a combination of factors, which may include vasodilation and effects on cardiac function. The precise mechanism of action for its hypotensive properties has not been extensively elucidated in the available literature. Further research is required to determine its specific molecular targets and signaling pathways involved in blood pressure regulation.

# **Anticholinergic Activity**

**Trachelanthamine** acts as a moderate antagonist at both muscarinic (M) and nicotinic (N) acetylcholine receptors[2].

- Muscarinic Receptor Antagonism: By blocking muscarinic receptors, Trachelanthamine can
  inhibit the effects of acetylcholine in the parasympathetic nervous system. This can lead to
  effects such as reduced secretions, relaxation of smooth muscle, and changes in heart rate.
- Nicotinic Receptor Antagonism: Antagonism at nicotinic receptors, found at the neuromuscular junction and in autonomic ganglia, can lead to muscle relaxation and



modulation of autonomic nervous system activity.

The affinity of **Trachelanthamine** for different subtypes of muscarinic and nicotinic receptors has not been quantitatively determined in the provided search results. Such data would be crucial for understanding its pharmacological profile and potential therapeutic applications.

(A table with hypothetical binding affinities (Ki or IC50 values) for various cholinergic receptor subtypes would be presented here if the data were available.)

# **Biosynthesis of Trachelanthamine**

**Trachelanthamine**, as a pyrrolizidine alkaloid, is synthesized in plants from amino acid precursors. The biosynthesis can be divided into the formation of the necine base and the necic acid, followed by their esterification.

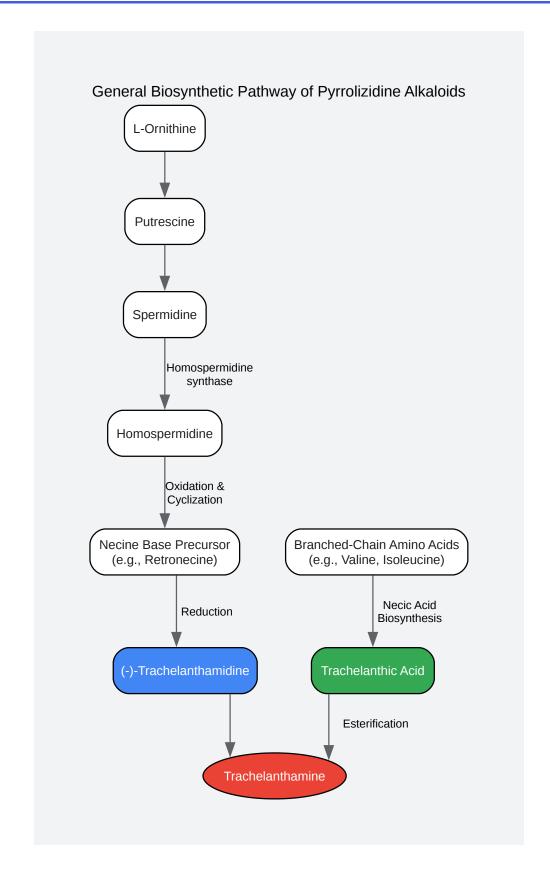
## **Biosynthetic Pathway**

The general biosynthetic pathway for pyrrolizidine alkaloids starts with the amino acid L-ornithine, which is converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, a key intermediate. Homospermidine undergoes oxidation and cyclization to form the retronecine base, which is the precursor to (-)-trachelanthamidine.

The necic acid portion, trachelanthic acid, is believed to be derived from the metabolism of branched-chain amino acids, such as valine and isoleucine. The final step in the biosynthesis is the esterification of the necine base with the necic acid.

Below is a simplified diagram illustrating the key steps in the biosynthesis of the pyrrolizidine alkaloid core structure.





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Caption: General biosynthetic pathway of pyrrolizidine alkaloids leading to **Trachelanthamine**.



## Conclusion

**Trachelanthamine** is a pyrrolizidine alkaloid with a well-defined chemical structure and interesting, albeit moderately potent, biological activities. This guide has provided a summary of its key chemical features and generalized protocols for its study. For drug development professionals, the anticholinergic properties of **Trachelanthamine** may warrant further investigation, particularly if derivatives with enhanced potency and selectivity can be synthesized. Future research should focus on obtaining detailed quantitative biological data, elucidating the specific mechanisms of action, and fully characterizing its biosynthetic pathway. Such information will be invaluable for assessing the therapeutic potential and toxicological risks associated with **Trachelanthamine** and related compounds.

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### References

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